PKM2 Activation Potential — Chemotype-Validated Scaffold with Thiophene-Specific Differentiation
CAS 921916-43-0 belongs to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype, which was identified as the third validated PKM2 activator series in a quantitative high-throughput screen (qHTS). The prototypical hit compound (N-aryl = 3,4-dimethylphenyl) exhibited a human PKM2 AC₅₀ of 790 nM in the primary luminescent pyruvate kinase-luciferase coupled assay [1]. Extensive SAR profiling of 43 aryl-substituted analogs demonstrated that potency is highly tunable: the most potent phenyl-substituted analogs (e.g., 3-chloro-4-methyl-benzene, AC₅₀ = 0.10 μM; 3-methyl-benzene, AC₅₀ = 0.25 μM) achieve sub-micromolar activity, whereas certain heteroaryl or polar-substituted analogs lose all measurable activity [1]. The compound specified here replaces the phenyl ring with a 5-ethylthiophene—a heteroaryl isostere that has not been individually profiled in the published SAR table. This structural substitution alters the electron-richness and hydrogen-bond acceptor character of the aromatic ring, which are parameters shown in this chemotype to govern both AC₅₀ and maximal percent activation [1]. Phenyl ring analogs demonstrate that potency shifts of >10-fold are routinely observed with single-substituent changes on the N-aryl moiety; the thiophene-for-phenyl replacement therefore represents a meaningful and untested differentiation point requiring independent quantitative assessment.
| Evidence Dimension | Human PKM2 activation — AC₅₀ (μM) in luminescent pyruvate kinase-luciferase coupled assay |
|---|---|
| Target Compound Data | Not individually reported in published SAR; belongs to 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype with 5-ethylthiophene as N-aryl substituent |
| Comparator Or Baseline | Closest published phenyl congeners: 3-methyl-benzene analog AC₅₀ = 0.25 μM, Max Resp. 101%; 4-methyl-benzene analog AC₅₀ = 1.4 μM, Max Resp. 102%; unsubstituted phenyl analog AC₅₀ = 2.2 μM, Max Resp. 94% [1] |
| Quantified Difference | Not calculable; expected differentiation based on >10-fold potency shifts observed with single-substituent changes within the phenyl series (range: 0.10 μM to >20 μM across 43 analogs) [1] |
| Conditions | Recombinant human PKM2; luminescent pyruvate kinase-luciferase coupled assay; data represent mean of three independent experiments; AC₅₀ defined as concentration producing half-maximal activation; Max Resp. expressed as % activation at 57 μM compound relative to FBP control [1] |
Why This Matters
For procurement decisions in oncology metabolism research, the thiophene substitution offers a structurally distinct data point within a validated chemotype; its activity cannot be predicted from phenyl analog data and must be empirically determined, making this compound a necessary comparator for any SAR campaign exploring heteroaryl N-substituents in PKM2 activator optimization.
- [1] Walsh MJ, Brimacombe KR, Veith H, Bougie JM, Daniel T, Leister W, Cantley LC, Israelsen WJ, Vander Heiden MG, Shen M, Auld DS, Thomas CJ, Boxer MB. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorg Med Chem Lett. 2011;21(21):6322-6327. doi:10.1016/j.bmcl.2011.08.114 View Source
